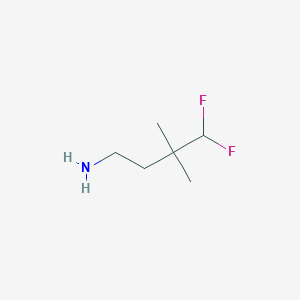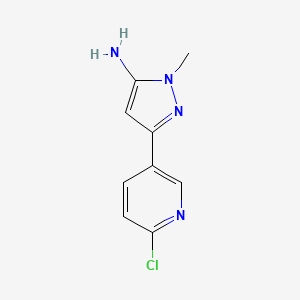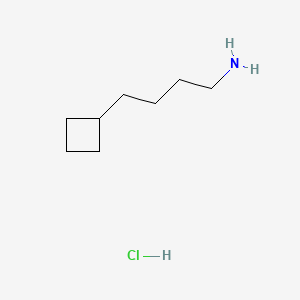
2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, featuring hydroxyl and methyl groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid typically involves the hydroxylation and methylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts acylation of toluene followed by hydroxylation using reagents like hydrogen peroxide or other oxidizing agents . The reaction conditions often require acidic or basic catalysts to facilitate the hydroxylation and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Catalysts such as sulfuric acid or aluminum chloride are commonly used to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(4-Methoxyphenyl)acetic acid
Uniqueness
2-(2-Hydroxy-4,5-dimethylphenyl)acetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-10(12)13)9(11)4-7(6)2/h3-4,11H,5H2,1-2H3,(H,12,13) |
Clé InChI |
OJJJBGCGGRDQSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)


